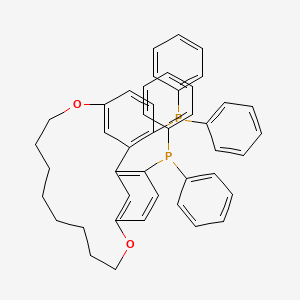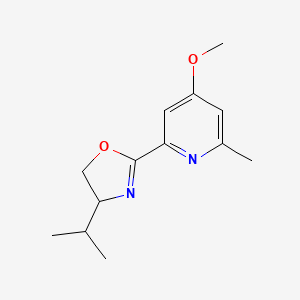![molecular formula C7H15NO B14771996 [(3R,4R)-3,4-dimethylpyrrolidin-3-yl]methanol](/img/structure/B14771996.png)
[(3R,4R)-3,4-dimethylpyrrolidin-3-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3R,4R)-3,4-dimethylpyrrolidin-3-yl]methanol is a chiral compound with the molecular formula C7H15NO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(3R,4R)-3,4-dimethylpyrrolidin-3-yl]methanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of [(3R,4R)-3,4-dimethylpyrrolidin-3-yl]methanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions .
Industrial Production Methods
Industrial production methods for this compound may involve catalytic hydrogenation processes, where the precursor is hydrogenated in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions .
Análisis De Reacciones Químicas
Types of Reactions
[(3R,4R)-3,4-dimethylpyrrolidin-3-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as NaBH4 and LiAlH4 are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of [(3R,4R)-3,4-dimethylpyrrolidin-3-yl]methanone.
Reduction: Formation of [(3R,4R)-3,4-dimethylpyrrolidine].
Substitution: Formation of [(3R,4R)-3,4-dimethylpyrrolidin-3-yl]chloride or bromide.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, [(3R,4R)-3,4-dimethylpyrrolidin-3-yl]methanol is used as a chiral building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the preparation of enantiomerically pure compounds .
Biology and Medicine
Its derivatives may exhibit biological activity and can be used in drug discovery and development .
Industry
In the chemical industry, this compound can be used as an intermediate in the production of agrochemicals, polymers, and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of [(3R,4R)-3,4-dimethylpyrrolidin-3-yl]methanol depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would depend on the specific derivative and its intended use .
Comparación Con Compuestos Similares
Similar Compounds
- [(3R,4R)-3,4-dimethylpyrrolidine]
- [(3R,4R)-3,4-dimethylpyrrolidin-3-yl]methanone
- [(3R,4R)-3,4-dimethylpyrrolidin-3-yl]chloride
Uniqueness
[(3R,4R)-3,4-dimethylpyrrolidin-3-yl]methanol is unique due to its chiral nature and the presence of a hydroxyl group, which allows for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications .
Propiedades
Fórmula molecular |
C7H15NO |
|---|---|
Peso molecular |
129.20 g/mol |
Nombre IUPAC |
[(3R)-3,4-dimethylpyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C7H15NO/c1-6-3-8-4-7(6,2)5-9/h6,8-9H,3-5H2,1-2H3/t6?,7-/m1/s1 |
Clave InChI |
ROIPNKDBVGGBFD-COBSHVIPSA-N |
SMILES isomérico |
CC1CNC[C@]1(C)CO |
SMILES canónico |
CC1CNCC1(C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


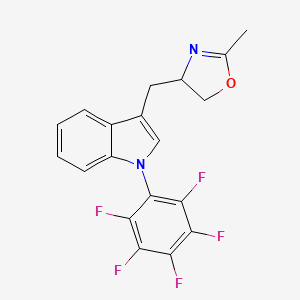
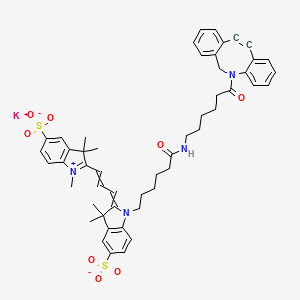
![[1-(3,4-Dihydroxyoxolan-2-yl)-2-hydroxyethyl] dodecanoate](/img/structure/B14771930.png)
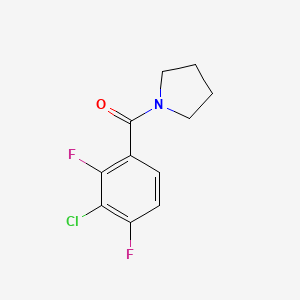
![6-Methylspiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one 2,2,2-trifluoroacetate](/img/structure/B14771953.png)

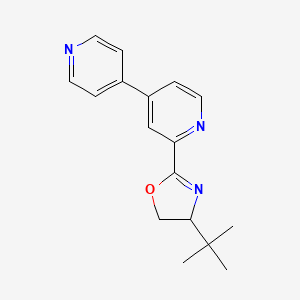
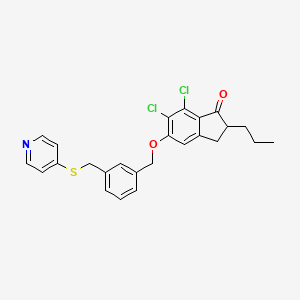
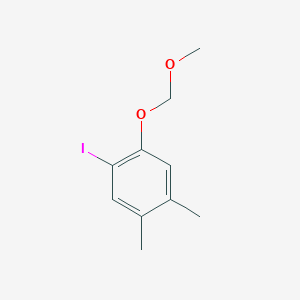

![(S)-2-methyl-N-spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-ylpropane-2-sulfinamide](/img/structure/B14771990.png)
